REACTION_CXSMILES
|
[N+:1]([C:4]12S[CH:9]1[CH:8]=[CH:7][CH:6]1[S:11][CH:5]21)([O-:3])=[O:2].[BH4-].[Na+].Cl>C1COCC1>[N+:1]([C:4]1[CH:5]=[C:6]([SH:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|
|
Name
|
ice water
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature under an inert atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (10 mL)
|
Type
|
WASH
|
Details
|
The organic layer was then washed with water (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (10 mL), dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 248 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 164.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |